Octahydro-1h-4,7-methanoisoindol-1-one
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Overview
Description
Octahydro-1h-4,7-methanoisoindol-1-one is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research. Its distinct chemical framework makes it a valuable subject for studies in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-1h-4,7-methanoisoindol-1-one typically involves the hydrogenation of indene derivatives. The process includes the use of catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogen gas. The reaction conditions often require temperatures ranging from 50°C to 100°C and pressures between 50 to 100 atmospheres .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1h-4,7-methanoisoindol-1-one undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvent conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nucleophile-substituted derivatives.
Scientific Research Applications
Octahydro-1h-4,7-methanoisoindol-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Octahydro-1h-4,7-methanoisoindol-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological responses. Detailed studies on its binding affinity and interaction kinetics are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
- Octahydro-1H-inden-1-one
- Octahydro-4,7-methano-1H-indene-5-ol
- Octahydro-1H-4,7-methanoinden-5-yl methacrylate
Uniqueness: Octahydro-1h-4,7-methanoisoindol-1-one stands out due to its unique bicyclic structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1221715-77-0 |
---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-azatricyclo[5.2.1.02,6]decan-3-one |
InChI |
InChI=1S/C9H13NO/c11-9-8-6-2-1-5(3-6)7(8)4-10-9/h5-8H,1-4H2,(H,10,11) |
InChI Key |
WKXVMLDGXPRZRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(=O)NC3 |
Origin of Product |
United States |
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